

A Guide to Inter-Laboratory Comparison of Dasatinib Quantification Methods

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Compound of Interest

Compound Name: *N-Boc-N-deshydroxyethyl
Dasatinib-d8*

Cat. No.: *B564829*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methods for the quantification of Dasatinib in biological matrices, primarily human plasma. The information presented is synthesized from various independent validation studies to offer insights into the performance and reproducibility of these methods across different laboratories. This document is intended to assist researchers, scientists, and drug development professionals in selecting and implementing appropriate bioanalytical methods for Dasatinib.

Introduction to Dasatinib

Dasatinib is a potent oral tyrosine kinase inhibitor (TKI) used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1][2][3] It functions by inhibiting multiple signaling pathways involved in the proliferation and survival of cancer cells.[4] The primary target is the BCR-ABL kinase, but it also shows activity against SRC family kinases, c-KIT, EPHA2, and PDGFR β . [4][5][6] Given the significant inter-individual pharmacokinetic variability of Dasatinib, therapeutic drug monitoring (TDM) is increasingly recognized as a valuable tool to optimize dosing, maximize efficacy, and minimize adverse events.[1][2][7][8][9] Accurate and reliable quantification of Dasatinib in patient samples is therefore crucial for effective TDM and clinical research.

Comparative Analysis of Quantification Methods

The most common analytical techniques for Dasatinib quantification are Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Photodiode Array detection (HPLC-PDA). The following tables summarize the performance characteristics of various published methods.

Table 1: Performance Characteristics of LC-MS/MS Methods for Dasatinib Quantification

Linearity Range (ng/mL)	LLOQ (ng/mL)	Intra-day Precision (%RSD)	Inter-day Precision (%RSD)	Accuracy (%RE)	Recovery (%)	Internal Standard	Sample Preparation	Reference
1 - 98	1	2.3 - 6.2	4.3 - 7.0	-11.8 to 5.8	Not Reported	Lopinavir	Liquid-Liquid Extraction	[10]
1 - 500	1	Not Reported	Not Reported	Not Reported	>95.11	Erlotinib	Protein Precipitation	[11]
5 - 2500	5	<10.0	<10.0	<13.1	Not Reported	Isotopically Labeled Dasatinib	Protein Precipitation	[12]
0.1 - Not Specified	0.1	<5.0	<5.0	Not Reported	Not Reported	Not Specified	Not Specified	[13]
50 - 5000	0.25	8.76 (mean)	12.20 (mean)	-3.86 (mean)	79 - 91	Quinoxaline	Protein Precipitation	[14]

LLOQ: Lower Limit of Quantification; %RSD: Relative Standard Deviation; %RE: Relative Error.

Table 2: Performance Characteristics of HPLC-PDA/UV Methods for Dasatinib Quantification

Linearity Range (ng/mL)	LLOQ (ng/mL)	Intra-day Precision (%RSD)	Inter-day Precision (%RSD)	Accuracy (%RE)	Recovery (%)	Internal Standard	Sample Preparation	Reference
2 - 500	2	<15	<15	Within ±15	92.9 - 96.0	Not Specified	Solid-Phase Extraction	[15]
5 - 300	5	<15	<15	Within ±15	103.7 - 112.1	Imatinib	Protein Precipitation	[16]
5 - 30 µg/mL	Not Specified	0.32679	Not Reported	Not Reported	99.86	Not Applicable	Ion-pair Extraction	[17]

LLOQ: Lower Limit of Quantification; %RSD: Relative Standard Deviation; %RE: Relative Error.

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of results. Below are representative experimental protocols for the quantification of Dasatinib in human plasma.

LC-MS/MS Method with Protein Precipitation

This is a commonly used method due to its simplicity and speed.

- Sample Preparation:

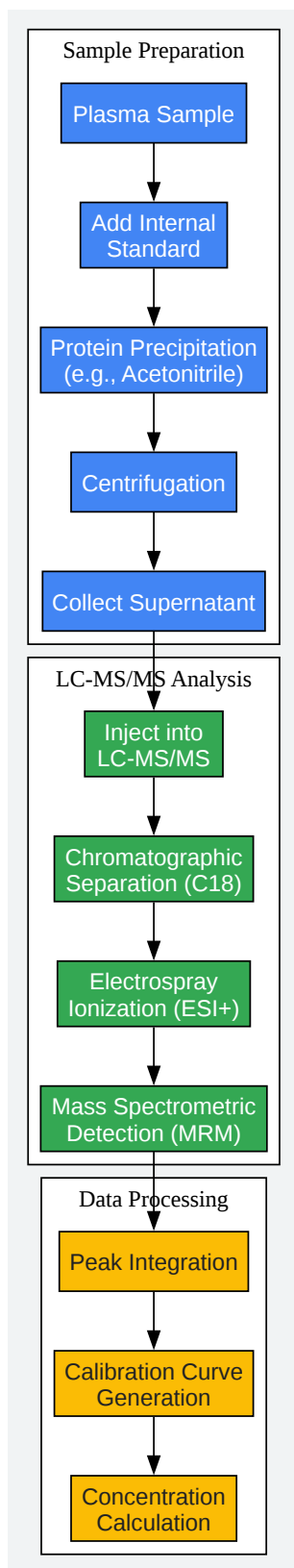
- To a 100 μ L aliquot of human plasma, add 20 μ L of an internal standard working solution (e.g., Dasatinib-d8).
- Vortex the sample for 30 seconds.
- Add 300 μ L of acetonitrile to precipitate proteins.
- Vortex the mixture vigorously for 1 minute.
- Centrifuge the sample at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
- Transfer the clear supernatant to a new tube or vial.
- Inject a portion of the supernatant into the LC-MS/MS system.[\[4\]](#)
- Chromatographic Conditions:
 - Column: A C18 reversed-phase column is typically used.
 - Mobile Phase: A gradient elution with a mixture of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid) is common.
 - Flow Rate: Typically in the range of 0.2 to 0.5 mL/min.
 - Column Temperature: Maintained at a constant temperature, for example, 40°C.
- Mass Spectrometric Conditions:
 - Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is generally used.
 - Detection: Multiple Reaction Monitoring (MRM) is employed for quantification, monitoring specific precursor-to-product ion transitions for Dasatinib and the internal standard. For example, a transition for Dasatinib could be m/z 488.03 > 400.92.[\[11\]](#)

HPLC-PDA Method with Solid-Phase Extraction

This method offers cleaner extracts compared to protein precipitation.

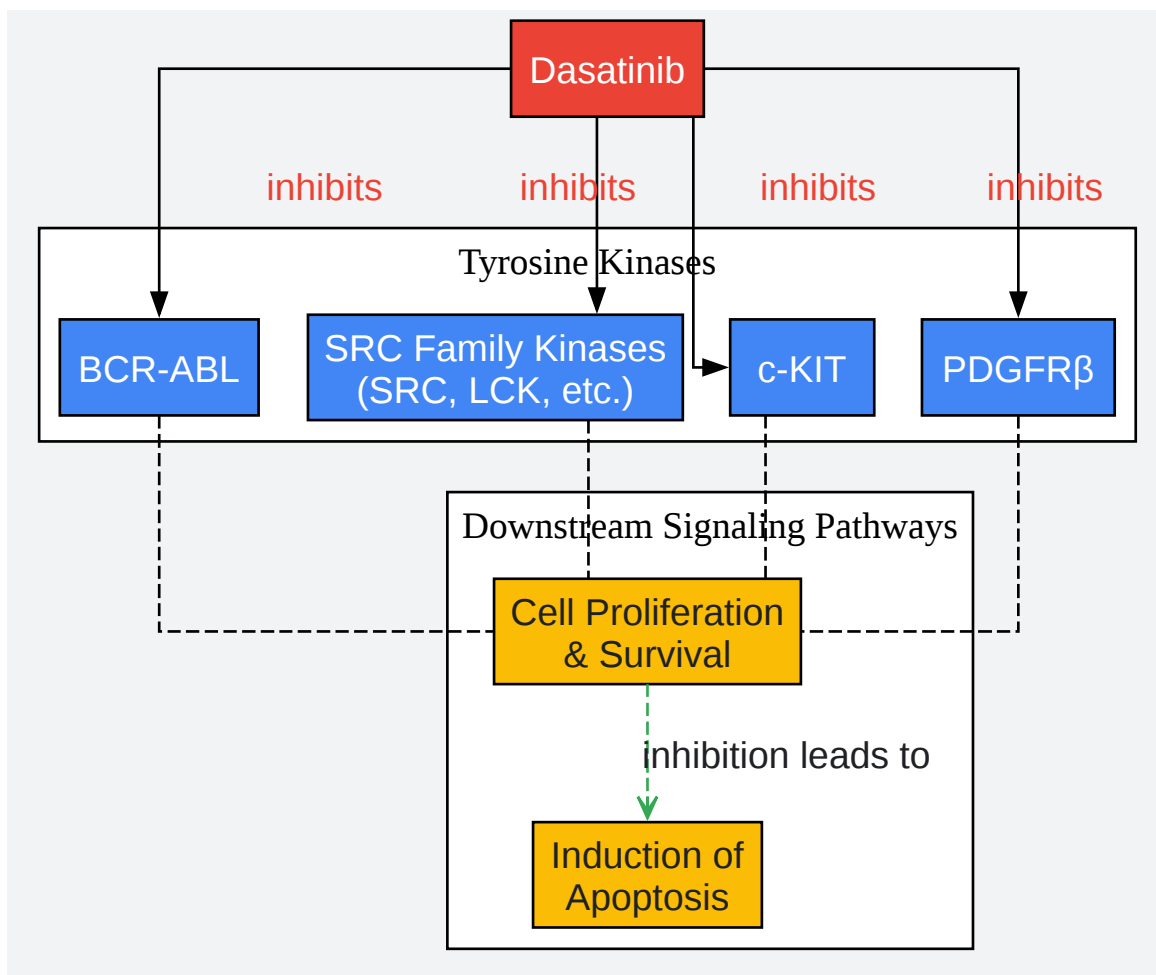
- Sample Preparation (Solid-Phase Extraction):
 - Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with methanol followed by water.
 - Load the plasma sample (pre-treated, e.g., diluted with an acidic solution) onto the cartridge.
 - Wash the cartridge with a suitable solvent (e.g., water, followed by a low-concentration organic solvent) to remove interferences.
 - Elute Dasatinib and the internal standard with an appropriate elution solvent (e.g., methanol containing a small percentage of ammonia).
 - Evaporate the eluate to dryness under a stream of nitrogen.
 - Reconstitute the residue in the mobile phase.
 - Inject an aliquot into the HPLC-PDA system.
- Chromatographic Conditions:
 - Column: A C18 reversed-phase column is commonly used.
 - Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[\[15\]](#)[\[16\]](#)
 - Flow Rate: Typically in the range of 0.5 to 1.0 mL/min.
 - Detection Wavelength: The UV absorbance is monitored at a wavelength where Dasatinib shows maximum absorbance, for example, 233 nm or 310 nm.[\[15\]](#)[\[16\]](#)

Mandatory Visualizations



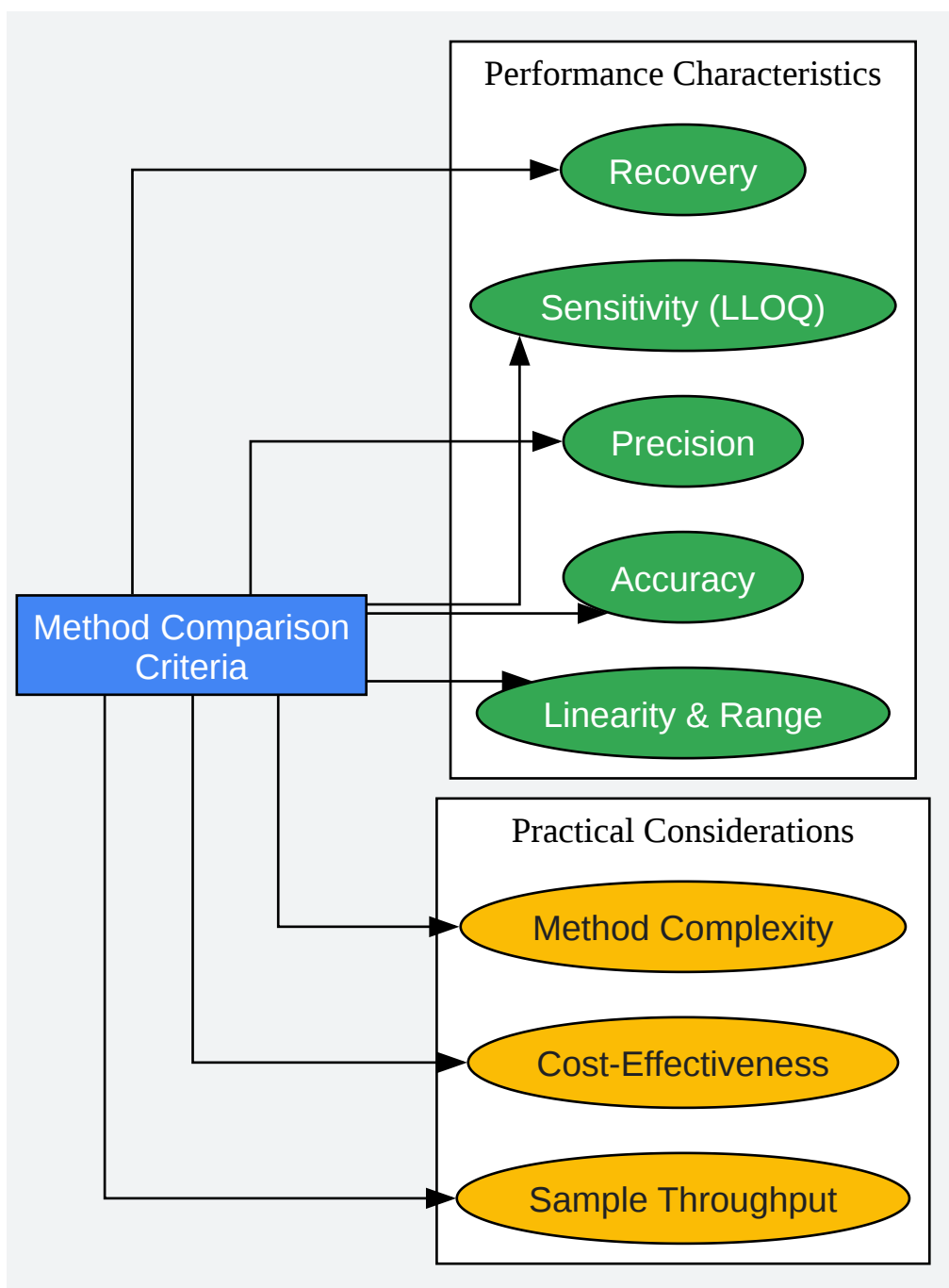
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Caption: A typical experimental workflow for Dasatinib quantification by LC-MS/MS.



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Caption: Dasatinib's inhibitory action on key signaling pathways.



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